1-Azabicyclo[3.2.1]octan-6-amine
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Overview
Description
1-Azabicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have garnered significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.1]octan-6-amine can be synthesized through various methods. One common approach involves the opening of a lactone ring with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols . Another method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound .
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids, known for their biological activities.
Uniqueness: 1-Azabicyclo[3.2.1]octan-6-amine is unique due to its specific nitrogen positioning and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-2-6(7)4-9/h6-7H,1-5,8H2 |
InChI Key |
GCLSIYRDLHMSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2N |
Origin of Product |
United States |
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